molecular formula C24H27N3O B2431368 1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-45-6

1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2431368
CAS No.: 878692-45-6
M. Wt: 373.5
InChI Key: XAWDUGVRYRKJAA-UHFFFAOYSA-N
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Description

1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core substituted with an allyl group and a benzoimidazole moiety

Properties

IUPAC Name

4-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O/c1-4-13-26-16-20(14-23(26)28)24-25-21-7-5-6-8-22(21)27(24)15-18-9-11-19(12-10-18)17(2)3/h4-12,17,20H,1,13-16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWDUGVRYRKJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions:

    Formation of the Benzoimidazole Moiety: The benzoimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Alkylation: The benzoimidazole intermediate is then alkylated with 4-isopropylbenzyl chloride in the presence of a base such as potassium carbonate.

    Pyrrolidinone Formation: The alkylated benzoimidazole is reacted with an allyl-substituted pyrrolidinone precursor under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

    Reduction: The benzoimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoimidazole moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA, osmium tetroxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium hydride, alkyl halides

Major Products

    Oxidation: Epoxides, aldehydes

    Reduction: Reduced benzoimidazole derivatives

    Substitution: Alkylated benzoimidazole derivatives

Scientific Research Applications

1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its benzoimidazole moiety.

Mechanism of Action

The mechanism of action of 1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with biological targets such as enzymes and receptors. The benzoimidazole moiety can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can affect various molecular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, material science, and biological research.

Biological Activity

1-Allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular structure of this compound features a benzimidazole core linked to a pyrrolidinone ring, along with an allyl group and an isopropylbenzyl moiety. This unique combination may contribute to its diverse biological effects.

Molecular Formula : C₁₈H₁₈N₄O
Molecular Weight : 306.36 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar benzimidazole derivatives have been shown to possess significant antimicrobial properties, which may be attributed to their ability to interact with microbial DNA and inhibit replication.
  • Anticancer Properties : Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which is a common mechanism among benzimidazole derivatives. This could lead to therapeutic effects in diseases where enzyme dysregulation is a factor .

The mechanism of action for this compound likely involves interactions with molecular targets such as enzymes or receptors. Key points include:

  • DNA Interaction : The compound may bind to DNA, leading to alkylation and subsequent inhibition of DNA synthesis in microbial cells .
  • Receptor Binding : It may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways associated with cellular responses .

Antimicrobial Studies

A study investigating the antimicrobial efficacy of benzimidazole derivatives found that compounds with similar structures exhibited noteworthy activity against Gram-positive and Gram-negative bacteria. The results indicated potential use in developing new antibiotics.

Anticancer Studies

In vitro studies on cancer cell lines (e.g., B16 melanoma) demonstrated that related compounds exhibit dose-dependent cytotoxicity. The degree of DNA alkylation was correlated with the observed cytotoxic effects, highlighting the importance of structural features in determining biological activity .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntimicrobial5.0
Compound BAnticancer3.0
Compound CEnzyme Inhibition10.0
MechanismDescription
DNA AlkylationInhibits DNA replication in microbes
Enzyme InhibitionInteracts with specific enzymes to modulate activity
GPCR InteractionAlters signaling pathways affecting cellular responses

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